Boc-3-styryl-L-alanine dicyclohexylamine salt

Peptide Synthesis Boc-SPPS Protecting Groups

This is a specialized Boc-protected amino acid building block, supplied as a stable DCHA salt. It is essential for Boc-SPPS where the styryl side-chain introduces conformational constraints and π-stacking potential. Ensure you are ordering the correct L-enantiomer (CAS 261165-04-2) for your intended synthesis; Fmoc-analogs or D-enantiomers are not direct substitutes and will alter your synthesis outcome. For R&D use only.

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
CAS No. 261165-04-2
Cat. No. B1473828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-3-styryl-L-alanine dicyclohexylamine salt
CAS261165-04-2
Molecular FormulaC16H21NO4
Molecular Weight291.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12/h4-10,13H,11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m0/s1
InChIKeyOIMOFNCGPRURIA-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-3-styryl-L-alanine dicyclohexylamine salt (CAS 261165-04-2) for Boc-SPPS: A Protected Non-Canonical Amino Acid


Boc-3-styryl-L-alanine dicyclohexylamine salt (CAS 261165-04-2), also known as Boc-L-Ala(styryl)-OH·DCHA, is a commercially available, protected non-canonical amino acid derivative. It is a white powder with a molecular formula of C16H21NO4·C12H23N and a molecular weight of 472.67 g/mol . This compound serves as a building block, particularly in Boc-based solid-phase peptide synthesis (Boc-SPPS), where its tert-butyloxycarbonyl (Boc) group provides orthogonal protection for the Nα-amine, while the styryl side chain introduces conformational rigidity and π-stacking potential . It is supplied as a stable dicyclohexylamine (DCHA) salt, typically with high purity (≥99% HPLC) . The compound is intended for research and development use only, and is not for diagnostic or therapeutic applications.

The Inherent Risk of Substituting Boc-3-styryl-L-alanine dicyclohexylamine salt with Common Analogs


While structurally related styrylalanine derivatives are commercially available, they are not interchangeable with Boc-3-styryl-L-alanine dicyclohexylamine salt. Unprotected L-styrylalanine lacks the Nα-Boc protection essential for Boc-SPPS, and its direct use would lead to uncontrolled polymerization . The Fmoc-protected analog (Fmoc-3-styryl-L-alanine) requires a different, base-labile deprotection strategy, precluding its use in Boc-based protocols without significant process redesign and potential side-reaction complications . Furthermore, the D-enantiomer (Boc-3-styryl-D-alanine dicyclohexylamine salt) will incorporate the opposite stereochemistry into a peptide chain, resulting in a diastereomer with potentially altered, and likely undesirable, biological activity . Similarly, homologs like Boc-styryl-β-homoalanine introduce an additional methylene unit, fundamentally altering backbone geometry and conformational properties .

Quantitative Differentiation of Boc-3-styryl-L-alanine dicyclohexylamine salt from Related Compounds


Boc-3-styryl-L-alanine vs. Unprotected L-Styrylalanine: Orthogonal Protection for Boc-SPPS

This compound uniquely provides orthogonal Nα-protection with a Boc group, which is completely absent in the unprotected L-styrylalanine analog. This single feature dictates its exclusive compatibility with Boc-based solid-phase peptide synthesis (Boc-SPPS) workflows . In Boc-SPPS, the Boc group is selectively removed under acidic conditions (e.g., TFA) while the growing peptide chain remains attached to the solid support, a critical step that is not possible with the free amino acid .

Peptide Synthesis Boc-SPPS Protecting Groups

Boc-3-styryl-L-alanine vs. Fmoc-3-styryl-L-alanine: Strategic Choice of Deprotection Chemistry

This compound utilizes a Boc protecting group, which is orthogonal to the Fmoc group found in Fmoc-3-styryl-L-alanine. This difference mandates the use of an acid-labile (Boc) vs. base-labile (Fmoc) deprotection strategy . In Boc-SPPS, the Boc group is removed using trifluoroacetic acid (TFA), whereas the Fmoc group in the comparator is removed under basic conditions, typically with piperidine . This fundamental difference dictates which overall synthetic route (Boc/Bzl vs. Fmoc/tBu) and which side-chain protecting groups are compatible.

SPPS Strategy Deprotection Orthogonality Peptide Chemistry

Boc-3-styryl-L-alanine vs. Boc-3-styryl-D-alanine: A Chiral Distinction Critical for Bioactivity

The target compound is the L-enantiomer, while Boc-3-styryl-D-alanine dicyclohexylamine salt (CAS 261380-19-2) is its D-enantiomer. This chiral difference is not just a subtle nuance; it can lead to diastereomeric peptides with vastly different biological and pharmacological properties . The specific optical rotation provides a quantitative measure for this distinction: the target compound has an [α]25D = 37 ± 1° (c=1, MeOH), while the D-enantiomer would have an equal and opposite rotation . In enzymatic contexts, L-styrylalanine (the deprotected core of the target) is a substrate for enzymes like phenylalanine ammonia-lyase (PAL), while the D-enantiomer acts as a reversible inhibitor [1].

Chiral Purity Peptide Therapeutics Enantioselectivity

Boc-3-styryl-L-alanine vs. Boc-styryl-β-homoalanine: Backbone Length Defines Conformational Space

The target compound is an α-amino acid, while Boc-styryl-L-β-homoalanine (CAS 270596-44-6) is a β-amino acid with an additional methylene group in the backbone. This structural difference is fundamental: incorporation of a β-amino acid alters the peptide backbone's hydrogen-bonding patterns and conformational preferences, leading to distinct secondary structures like β-peptide helices, which are not accessible with α-amino acids . This is evidenced by the molecular formulas: C16H21NO4·C12H23N (target) vs. C17H23NO4 (comparator), a difference of one carbon and two hydrogen atoms, which translates to a significantly different molecular geometry .

Peptidomimetics β-Amino Acids Conformational Rigidity

High-Impact Research Applications for Boc-3-styryl-L-alanine dicyclohexylamine salt (CAS 261165-04-2)


Synthesis of Constrained Peptides via Boc-SPPS

The primary and most validated application for this compound is as a building block in Boc-based solid-phase peptide synthesis (Boc-SPPS). Its Boc protecting group ensures compatibility with the harsh acid conditions of Boc-SPPS, while the rigid styryl side chain introduces conformational constraints into the peptide backbone, which can be used to stabilize specific secondary structures or create novel peptidomimetics . This scenario is directly supported by its orthogonal protection strategy compared to Fmoc-protected and unprotected analogs, as detailed in Evidence Items 1 and 2.

Enantioselective Studies of Phenylalanine Ammonia-Lyase (PAL) and Related Enzymes

While the target compound is a protected derivative, its core L-styrylalanine moiety is a known substrate for phenylalanine ammonia-lyase (PAL). The L-enantiomer is a substrate, whereas the D-enantiomer acts as an inhibitor. This compound can be deprotected to yield the free L-styrylalanine for use in kinetic assays to study enzyme specificity, kinetics, and inhibitor design, as supported by the chiral differentiation evidence in Evidence Item 3 [1]. This is particularly relevant for protein engineering efforts aimed at expanding PAL substrate scope.

Development of Novel Peptide-Based Materials and Bioconjugates

The styryl group provides a UV-active chromophore and a site for potential π-π stacking interactions, making peptides containing this residue useful for studying peptide-protein interactions or for creating self-assembling materials. The DCHA salt form offers good solubility and stability for storage and handling, facilitating its use in material science and bioconjugation research, as indicated in the product overview . The compound's utility here is contrasted with β-amino acid analogs, which would lead to different supramolecular architectures (Evidence Item 4).

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